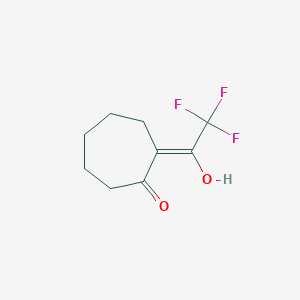
(R)-2-Amino-1,2-diphenyl-1-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-1,2-diphenyl-1-propanol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes an amino group, two phenyl groups, and a hydroxyl group attached to a propanol backbone. Its chiral nature means it exists in two enantiomeric forms, with the ®-enantiomer being the focus of this article.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-1,2-diphenyl-1-propanol typically involves the reduction of the corresponding ketone, 2-Amino-1,2-diphenyl-1-propanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The choice of reducing agent and reaction conditions can influence the yield and purity of the desired enantiomer.
Industrial Production Methods: In an industrial setting, the production of ®-2-Amino-1,2-diphenyl-1-propanol may involve the use of chiral catalysts or chiral auxiliaries to ensure the selective formation of the ®-enantiomer. Techniques such as asymmetric hydrogenation or enzymatic reduction are commonly employed to achieve high enantiomeric excess and scalability.
化学反応の分析
Types of Reactions: ®-2-Amino-1,2-diphenyl-1-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 2-Amino-1,2-diphenyl-1-propanone.
Reduction: 2-Amino-1,2-diphenylpropane.
Substitution: Various substituted derivatives depending on the reactants used.
科学的研究の応用
®-2-Amino-1,2-diphenyl-1-propanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It has potential therapeutic applications, particularly in the development of chiral drugs.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of ®-2-Amino-1,2-diphenyl-1-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in these interactions, facilitating binding and subsequent biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
(S)-2-Amino-1,2-diphenyl-1-propanol: The enantiomer of the ®-form, with different biological activity and properties.
2-Amino-1,2-diphenyl-1-propanone: The ketone form, which can be reduced to produce the ®-2-Amino-1,2-diphenyl-1-propanol.
2-Amino-1,2-diphenylpropane: The fully reduced form, lacking the hydroxyl group.
Uniqueness: ®-2-Amino-1,2-diphenyl-1-propanol is unique due to its chiral nature and the presence of both amino and hydroxyl groups, which confer specific reactivity and biological activity. Its ability to act as a chiral building block and its potential therapeutic applications distinguish it from other similar compounds.
特性
分子式 |
C15H17NO |
|---|---|
分子量 |
227.30 g/mol |
IUPAC名 |
(1R)-2-amino-1,2-diphenylpropan-1-ol |
InChI |
InChI=1S/C15H17NO/c1-15(16,13-10-6-3-7-11-13)14(17)12-8-4-2-5-9-12/h2-11,14,17H,16H2,1H3/t14-,15?/m1/s1 |
InChIキー |
ZGULRCHLTOMBNJ-GICMACPYSA-N |
異性体SMILES |
CC(C1=CC=CC=C1)([C@@H](C2=CC=CC=C2)O)N |
正規SMILES |
CC(C1=CC=CC=C1)(C(C2=CC=CC=C2)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



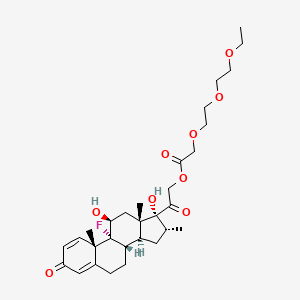
![1-Pentanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13411448.png)
![5-[Butyl(methyl)amino]-2-nitrobenzoic acid](/img/structure/B13411450.png)
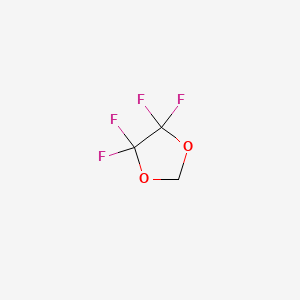

![3-(2-aminoethyl)-1H-indol-6-ol;2-[carbamimidoyl(methyl)amino]acetic acid;sulfuric acid](/img/structure/B13411467.png)

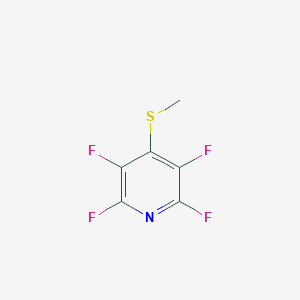
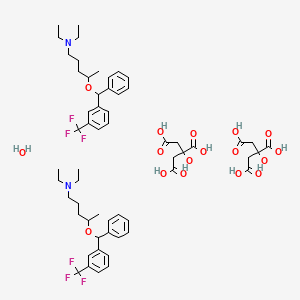

![[(1R,2S,3S,4R,5R,6R,8S,9S,13S,14S,17R,18S)-8-acetyloxy-11-ethyl-14-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B13411500.png)

